molecular formula C15H10BrNO5 B11705400 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate

Cat. No.: B11705400
M. Wt: 364.15 g/mol
InChI Key: FVZVFLHICHCIGY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is an organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(4-iodophenyl)-2-oxoethyl 4-nitrobenzoate.

    Reduction: The major product is 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 4-nitrobenzoate
  • 4-Chlorophenyl 4-nitrobenzoate
  • 4-Iodophenyl 4-nitrobenzoate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties. Compared to its analogs, the bromine atom provides specific reactivity patterns and potential for halogen bonding, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-nitrobenzoate

InChI

InChI=1S/C15H10BrNO5/c16-12-5-1-10(2-6-12)14(18)9-22-15(19)11-3-7-13(8-4-11)17(20)21/h1-8H,9H2

InChI Key

FVZVFLHICHCIGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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